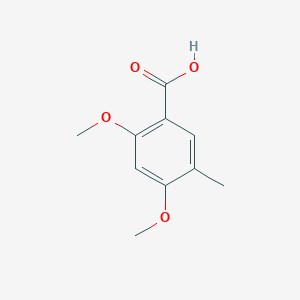

2,4-Dimethoxy-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKBHAIWAXLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679891 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-55-3 | |

| Record name | 2,4-Dimethoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxy-5-methylbenzoic acid (CAS No. 50625-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid group and the specific arrangement of methoxy and methyl substituents on the benzene ring, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications in medicinal chemistry and drug discovery, grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50625-55-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1OC)OC)C(=O)O | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | Store at 10°C - 25°C in a well-closed container | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable two-step process starting from 2,4-dimethoxy-5-methylbenzaldehyde. This involves the oxidation of the aldehyde functionality to a carboxylic acid. The following protocol is a well-established method for this type of transformation.

Experimental Protocol: Oxidation of 2,4-dimethoxy-5-methylbenzaldehyde

This protocol details the oxidation of 2,4-dimethoxy-5-methylbenzaldehyde to this compound using potassium permanganate as the oxidizing agent.

Materials:

-

2,4-dimethoxy-5-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Potassium hydroxide (KOH)

-

Water (deionized)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxy-5-methylbenzaldehyde (1.0 mmol) in water (6 mL).

-

Addition of Oxidant: Add potassium permanganate (4.0 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Basification and Filtration: Adjust the pH of the mixture to >12 with a solution of potassium hydroxide. Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with a small amount of water.

-

Acidification and Precipitation: Cool the filtrate in an ice bath and slowly acidify to a pH of 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold, dilute hydrochloric acid, and then with cold water. Dry the product under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

Potassium Permanganate as Oxidant: KMnO₄ is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete oxidation of the starting material in a reasonable timeframe.

-

Sodium Bisulfite Quench: This step is crucial for safety and purification. It reduces the excess strong oxidant (KMnO₄) to the much less reactive manganese dioxide (MnO₂).

-

Basification and Filtration: Making the solution basic ensures that the product is in its carboxylate salt form, which is soluble in water, allowing for the easy removal of the insoluble manganese dioxide by filtration.

-

Acidification: Protonation of the carboxylate salt with a strong acid like HCl renders the carboxylic acid insoluble in the aqueous solution, leading to its precipitation and allowing for its isolation.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as "privileged scaffolds" in drug design. This is due to their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, ionic interactions, and π-stacking. The specific substitution pattern of this compound provides a unique scaffold for the development of novel therapeutic agents.

While direct applications of this compound in clinical drugs are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Derivatives of dimethoxybenzoic acid have been investigated for their potential as:

-

Anticancer Agents: Certain benzoic acid derivatives have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] For instance, some dimethoxy benzoic acid derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes that are crucial in regulating gene expression and are often dysregulated in cancer.[4]

-

Kinase Inhibitors: Protein kinases are key regulators of cellular processes, and their aberrant activity is implicated in many diseases, including cancer. The benzoic acid scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.[5] The methoxy and methyl groups on the phenyl ring of this compound can be strategically utilized to achieve specific interactions within the ATP-binding pocket of a target kinase.

The general mechanism of action for many benzoic acid derivatives in a therapeutic context involves their ability to mimic a natural substrate or bind to an allosteric site on a target protein, thereby modulating its function. The carboxylic acid group is often crucial for forming key hydrogen bonds or salt bridges with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

Spectroscopic Data

Accurate spectroscopic data is critical for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset for this specific isomer is limited, typical spectroscopic features can be predicted based on its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, a sharp absorption for the C=O stretch of the carboxyl group, and absorptions corresponding to the C-O stretches of the methoxy groups and the C-H stretches of the aromatic ring and alkyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

-

Ganesan, A. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Growth and Metastasis, 10, 117906441771415. [Link]

-

Chemsigma. (n.d.). Benzoic acid, 2,4-dimethoxy-5-nitro-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 979-991. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethoxy benzoic acid - Optional[13C NMR]. Retrieved from [Link]

-

MDPI. (2023). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Biomedicines, 12(1), 50. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, 2023051969. [Link]

-

Acta Crystallographica Section C: Structural Chemistry. (2019). The design of novel metronidazole benzoate structures: exploring stoichiometric diversity. Acta Crystallographica Section C: Structural Chemistry, 75(5), 483-495. [Link]

-

Barich, D. H., et al. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(4), o261-o262. [Link]

-

Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

-

Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

-

Evans, D. E., & Sacks, C. E. (2014). Privileged Scaffolds for Library Design and Drug Discovery. ACS Medicinal Chemistry Letters, 5(10), 1041-1045. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE and ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]

-

PubMed. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 30(38), 4257-4282. [Link]

Sources

physicochemical properties of 2,4-Dimethoxy-5-methylbenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5-methylbenzoic Acid

Introduction

This compound (CAS No. 50625-55-3) is a substituted benzoic acid derivative.[1] Such compounds serve as versatile building blocks in organic synthesis, particularly as reagents and intermediates in the production of fine and specialty chemicals.[1] The specific arrangement of two methoxy groups and a methyl group on the benzoic acid scaffold imparts distinct electronic and steric properties, influencing its reactivity and potential applications in medicinal chemistry, materials science, and agrochemical development.

This guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthetic applications, analytical characterization, and safety assessment.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its structure and basic physical constants. These data are critical for sample identification, purity assessment, and stoichiometric calculations in experimental design.

| Property | Value | Source(s) |

| CAS Number | 50625-55-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1OC)OC)C(=O)O | [1] |

| InChIKey | Not available in search results. | |

| Appearance | Solid (predicted) | General knowledge |

| Storage Conditions | Store at 10°C - 25°C in a tightly sealed container. | [1] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic techniques provide the most definitive information for structural elucidation and confirmation. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton spectrum will reveal the number of distinct proton environments and their connectivity.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is highly dependent on solvent and concentration.

-

Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring, as they are in different electronic environments and lack adjacent protons for splitting.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, are expected around 3.8-4.0 ppm. Their exact chemical shifts will differ due to their positions relative to the other substituents.

-

Methyl Protons (Ar-CH₃): A sharp singlet integrating to 3 protons, typically in the range of 2.2-2.5 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons bearing methoxy groups will be significantly downfield (shifted to higher ppm values), while the others will appear in the typical aromatic region (110-140 ppm).

-

Methoxy Carbons (-OCH₃): Two signals in the 55-60 ppm range.

-

Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[2]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of an aromatic carboxylic acid.[2]

-

C-O Stretch (Ethers & Acid): Multiple strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-ether and carboxylic acid C-O bonds.

-

Aromatic C=C Bends: Several peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl/methoxy groups).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns, which offer clues about the molecule's structure.[2]

-

Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key groups:

-

[M-15]⁺: Loss of a methyl radical (•CH₃).

-

[M-31]⁺: Loss of a methoxy radical (•OCH₃).

-

[M-45]⁺: Loss of the carboxyl radical (•COOH).

-

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data relies on robust and well-documented experimental protocols.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a compound like this compound.[3]

Causality: The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks. Referencing to a known standard ensures data accuracy and comparability across different instruments.[3]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Choose a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[3]

-

Dissolution: Dissolve the sample in ~0.7 mL of the chosen solvent inside a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR) or tetramethylsilane (TMS).[3]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using parameters such as a 30-degree pulse angle, a 2-second acquisition time, and a 2-5 second relaxation delay to ensure quantitative integrity.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (often several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized benzoic acid derivative.

Sources

2,4-Dimethoxy-5-methylbenzoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dimethoxy-5-methylbenzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₁₀H₁₂O₄, CAS No: 50625-55-3), a key building block in organic and medicinal chemistry.[1] We delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its accurate characterization.

Introduction: The Chemical Identity of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two methoxy groups, a methyl group, and a carboxylic acid function on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules and fine chemicals.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide will dissect each major analytical technique to build a complete spectral profile of the molecule.

Molecular Structure

The structural arrangement of the substituents on the benzene ring dictates the unique spectral characteristics observed. The following diagram illustrates the IUPAC numbering for the compound, which will be used for spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Singlet | 1H | Ar-H (H6) |

| ~6.5 | Singlet | 1H | Ar-H (H3) |

| ~3.9 | Singlet | 3H | -OCH₃ (C4) |

| ~3.8 | Singlet | 3H | -OCH₃ (C2) |

| ~2.2 | Singlet | 3H | -CH₃ (C5) |

Interpretation & Expertise: The broad singlet observed at a significantly downfield shift (~11-13 ppm) is characteristic of a carboxylic acid proton due to its acidic nature and hydrogen bonding. The two aromatic protons appear as sharp singlets, indicating no adjacent protons for splitting. The H6 proton is further downfield than H3 due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid group. Conversely, the H3 proton is more shielded, appearing upfield. The two methoxy groups and the methyl group each appear as distinct singlets, integrating to three protons each.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~162 | C4 |

| ~158 | C2 |

| ~135 | C5 |

| ~120 | C6 |

| ~115 | C1 |

| ~98 | C3 |

| ~56.0 | -OCH₃ (C4) |

| ~55.5 | -OCH₃ (C2) |

| ~16 | -CH₃ (C5) |

Interpretation & Expertise: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (~168 ppm).[2] The aromatic carbons attached to the electron-donating methoxy groups (C2 and C4) are significantly deshielded and appear downfield. The quaternary carbons (C1 and C5) are also readily identified. The aromatic C3 carbon is the most shielded (upfield) due to the ortho and para electron-donating effects of the methoxy groups. The carbons of the two methoxy groups and the methyl group appear in the expected upfield region.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-resolution NMR spectra is crucial for data reproducibility.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence, typically with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (Carboxylic acid, dimer) |

| ~1600, ~1460 | C=C stretch (Aromatic ring) |

| ~1270, ~1030 | C-O stretch (Ether and acid) |

Interpretation & Expertise: The IR spectrum is dominated by features characteristic of a substituted benzoic acid. The very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretch, also indicative of a dimeric carboxylic acid. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1460 cm⁻¹. Strong C-O stretching bands confirm the presence of both the ether (methoxy) and carboxylic acid functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Ion Identity |

| 196 | High | [M]⁺• (Molecular Ion) |

| 179 | Moderate | [M - OH]⁺ |

| 151 | High | [M - COOH]⁺ or [M - H₂O - CH₃]⁺ |

| 136 | Moderate | [M - COOH - CH₃]⁺ |

Interpretation & Expertise: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺• at m/z = 196, confirming the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a peak at m/z 179.[3][4] Another significant fragmentation is the loss of the entire carboxyl group (•COOH), resulting in a peak at m/z 151. Subsequent loss of a methyl radical from this fragment can lead to the ion at m/z 136.

Fragmentation Pathway

The fragmentation can be visualized as a series of logical bond cleavages initiated by the high-energy electron beam.

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: GC-MS with Electron Ionization (EI)

For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like ethyl acetate or methanol.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., start at 100°C, ramp to 250°C at 10°C/min).

-

MS Analysis: The eluting compound enters the ion source of the mass spectrometer, which is typically operated in EI mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a definitive and self-validating spectral fingerprint for this compound. This guide has detailed the characteristic signals, their structural origins, and the standard protocols for their acquisition. For scientists in research and development, this comprehensive spectral analysis is an indispensable tool for ensuring the identity, purity, and quality of this important chemical intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

-

J Michelle Leslie. (2021, February 3). Mass Spectrometry Fragmentation. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 2,4-Dimethoxy-5-methylbenzoic Acid in Organic Solvents

Abstract

Introduction: The Imperative of Solubility Data

2,4-Dimethoxy-5-methylbenzoic acid is a substituted benzoic acid derivative whose utility spans various areas of chemical synthesis. The efficiency of its use in any process—be it synthesis, crystallization, or formulation—is fundamentally governed by its interaction with the chosen solvent system. A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates process yield, purity, and scalability.

In the absence of established public data, this guide provides a foundational framework for determining and understanding the solubility of this compound. We will first deconstruct the molecule's structural features to predict its behavior and then provide a rigorous, self-validating experimental protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a solute is dictated by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| CAS Number | 50625-55-3 | [1] |

| Structure | ||

| Predicted XLogP3-AA | 1.8 | [3] |

| Hydrogen Bond Donor Count | 1 (from -COOH) | [3] |

| Hydrogen Bond Acceptor Count | 4 (from two -OCH₃ and -COOH) | [3] |

Analysis of Molecular Structure

The structure of this compound offers several clues to its solubility behavior:

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group, rendering the molecule acidic. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature strongly suggests favorable solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

-

Methoxy Groups (-OCH₃): The two methoxy groups are polar and can act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to 5-methylbenzoic acid, likely enhancing solubility in polar solvents.

-

Aromatic Ring and Methyl Group (-CH₃): The benzene ring and the methyl group are non-polar (lipophilic). These features contribute to its solubility in solvents of moderate to low polarity, such as ethers and chlorinated solvents.

Predicted Qualitative Solubility

Based on the structural analysis and by analogy to similar compounds like benzoic acid and 4-methoxybenzoic acid, a qualitative solubility profile can be predicted.[4][5] The molecule possesses both polar (carboxyl, methoxy) and non-polar (aromatic ring, methyl) regions, giving it a balanced character. It is expected to be soluble in a range of polar organic solvents and less soluble in highly non-polar solvents like alkanes. Solubility in aqueous media will be highly pH-dependent; as a carboxylic acid, it will be significantly more soluble in alkaline solutions (e.g., 5% NaOH or NaHCO₃) where it forms a salt, than in neutral or acidic water.[6][7][8]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and methoxy groups. |

| Polar Aprotic | Acetone, DMSO, THF | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions and ability to dissolve moderately polar compounds. |

| Ethers | Diethyl Ether | Moderate to Low | Moderate polarity; solubility is likely but limited. |

| Aromatic | Toluene | Low | Primarily non-polar interactions; the polar groups limit solubility. |

| Non-polar | Hexane, Heptane | Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |

| Aqueous | Water | Very Low | Limited by the non-polar aromatic backbone. |

| Aqueous Base | 5% Sodium Bicarbonate | High | Deprotonation of the carboxylic acid to form a highly soluble carboxylate salt.[6][7] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This method ensures that the solvent is fully saturated, providing a true measure of equilibrium solubility.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and straightforwardness. It relies on allowing a suspension of the solute in the solvent to reach thermodynamic equilibrium. By physically separating the undissolved solid and analyzing the concentration of the saturated supernatant, a precise solubility value can be obtained. The gravimetric finish, where the solvent is evaporated, is a robust and accessible analytical method that does not require chromatographic calibration, though HPLC can be used for higher throughput or with volatile solutes.[4][9]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Pipettes and syringes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Solvent Vials: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into a series of labeled vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium, confirming saturation.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. A preliminary time-course study is recommended to determine when equilibrium is reached (i.e., when solubility values no longer change over time).

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. This step is crucial to avoid clogging the filter.

-

Sample Withdrawal and Filtration: Carefully draw a known volume of the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled vial. This step must be performed quickly to minimize temperature changes that could alter solubility.

-

Solvent Evaporation: Place the vials containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the solute (e.g., 50-70 °C). A vacuum oven is ideal for high-boiling solvents.

-

Mass Determination: Dry the vials to a constant mass. Record the final mass of the vial containing the dried solute.

-

Calculation: Calculate the mass of the dissolved solid by subtracting the pre-weighed vial's mass. Express solubility in the desired units (e.g., mg/mL, g/100 mL).

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate collected

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Molecular Interactions and Solubility

The dissolution process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Role of Hydrogen Bonding

In protic solvents like methanol, the primary interaction driving solubility is hydrogen bonding. The carboxylic acid group of this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept hydrogen bonds from other methanol molecules at its carbonyl and methoxy oxygens.

Caption: Hydrogen bonding between the solute and a protic solvent.

Conclusion

While quantitative solubility data for this compound is not currently published, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents. For applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. This foundational knowledge is essential for any scientist or researcher aiming to leverage this compound effectively in their work.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Biosynth. (n.d.). This compound | 50625-55-3 | FD67032.

- PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287.

- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents.

- Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.

- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.ws [chem.ws]

- 3. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

Introduction

2,4-Dimethoxy-5-methylbenzoic acid is a substituted benzoic acid derivative that serves as a valuable and versatile building block in organic synthesis.[1] Its structural features, including the carboxylic acid group and the electron-rich dimethoxy-toluene backbone, make it a key intermediate in the development of fine chemicals, specialty reagents, and complex molecular architectures for pharmaceutical research.[2] This guide provides an in-depth exploration of robust and field-proven synthetic strategies for obtaining this target molecule, designed for researchers, chemists, and professionals in drug development. The methodologies discussed are grounded in established chemical principles, with a focus on causality, procedural detail, and scalability.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The most logical strategies involve installing the carboxylic acid functionality onto a pre-existing 2,4-dimethoxy-5-methylbenzene core. This can be achieved either by direct carbonylation/carboxylation methods or through the oxidation of a precursor functional group, such as an aldehyde or a methyl ketone. This guide will detail two primary, reliable pathways:

-

Pathway A: Vilsmeier-Haack Formylation followed by Oxidation. This is often the preferred route due to its high efficiency and use of common laboratory reagents. It involves the introduction of an aldehyde group onto the aromatic ring, which is subsequently oxidized.

-

Pathway B: Grignard Reagent Carboxylation. This classic organometallic approach involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide to form the carboxylate.

Pathway A: Synthesis via Vilsmeier-Haack Formylation and Subsequent Oxidation

This two-step pathway begins with the formylation of the commercially available starting material, 2,4-dimethoxytoluene. The resulting aldehyde is a stable intermediate that can be readily oxidized to the desired carboxylic acid.

Workflow Diagram: Pathway A

Caption: Vilsmeier-Haack Formylation and Oxidation Route.

Step 1: Vilsmeier-Haack Formylation of 2,4-Dimethoxytoluene

Mechanistic Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[3] The reaction between phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), generates a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[4] The electron-donating methoxy groups of 2,4-dimethoxytoluene activate the aromatic ring, facilitating electrophilic aromatic substitution, primarily at the C5 position, which is para to one methoxy group and ortho to the other, and sterically accessible. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[5]

Detailed Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, cool 21.9 g (0.143 mol) of phosphorus oxychloride (POCl₃) in an ice-salt bath.

-

Vilsmeier Reagent Formation: Slowly add 11.5 g (0.157 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with continuous stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Aromatic Substrate Addition: Add a solution of 20.0 g (0.131 mol) of 2,4-dimethoxytoluene in 20 mL of an appropriate solvent (e.g., dichloromethane) to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the mixture to room temperature and pour it cautiously onto 200 g of crushed ice. Add a saturated solution of sodium acetate until the mixture is neutral (pH ~7). This hydrolyzes the iminium intermediate.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2,4-dimethoxy-5-methylbenzaldehyde, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde

Mechanistic Rationale: The aldehyde functional group is readily oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a common, effective, and cost-efficient choice for this transformation. The reaction proceeds in an aqueous or semi-aqueous medium, where the permanganate ion oxidizes the aldehyde, and is itself reduced to manganese dioxide (MnO₂), a brown precipitate.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2,4-dimethoxy-5-methylbenzaldehyde (e.g., 15 g, 0.083 mol) in 150 mL of acetone in a round-bottom flask equipped with a mechanical stirrer.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (approx. 15.8 g, 0.1 mol) in 200 mL of water. Add this solution portion-wise to the stirred aldehyde solution over 1 hour. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath if necessary. A brown precipitate of MnO₂ will form.

-

Reaction Completion: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis shows the complete consumption of the starting aldehyde.

-

Work-up: Quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

-

Isolation: Combine the filtrate and washings. If necessary, reduce the volume by rotary evaporation to remove the acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Purification: The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture.

| Pathway A Summary | Starting Material | Reagents | Typical Yield |

| Step 1: Formylation | 2,4-Dimethoxytoluene | 1. POCl₃, DMF2. NaOAc (aq) | 80-90% |

| Step 2: Oxidation | 2,4-Dimethoxy-5-methylbenzaldehyde | 1. KMnO₄, Acetone/H₂O2. HCl | 85-95% |

Pathway B: Synthesis via Grignard Reagent Carboxylation

This pathway offers a classic organometallic alternative. It requires the initial synthesis of an aryl halide from 2,4-dimethoxytoluene, which is then converted into a Grignard reagent and reacted with carbon dioxide.

Workflow Diagram: Pathway B

Caption: Grignard Reagent Carboxylation Route.

Step 1: Bromination of 2,4-Dimethoxytoluene

Mechanistic Rationale: Electrophilic aromatic substitution with bromine is required to install a handle for Grignard formation. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, or under polar conditions to favor electrophilic substitution on the activated ring.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve 2,4-dimethoxytoluene (15.2 g, 0.1 mol) in 100 mL of carbon tetrachloride in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution. A catalytic amount of a radical initiator like benzoyl peroxide can be added if needed, but the activated ring often reacts without it.

-

Reaction: Stir the mixture at room temperature or gentle reflux for 4-8 hours until TLC indicates full consumption of the starting material.

-

Work-up: Cool the reaction mixture and filter off the succinimide by-product. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-bromo-2,4-dimethoxy-5-methylbenzene, which can be purified by vacuum distillation.

Step 2 & 3: Grignard Formation and Carboxylation

Mechanistic Rationale: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the highly nucleophilic Grignard reagent.[6] This organometallic species readily attacks the electrophilic carbon of carbon dioxide (conveniently supplied as dry ice), forming a magnesium carboxylate salt.[7] A final acidic work-up protonates the salt to yield the target carboxylic acid.[8]

Detailed Experimental Protocol:

-

Apparatus Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation: Place magnesium turnings (2.9 g, 0.12 mol) in a three-necked flask with a condenser and a dropping funnel. Add ~20 mL of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

-

Substrate Addition: Dissolve the 1-bromo-2,4-dimethoxy-5-methylbenzene (e.g., 23.1 g, 0.1 mol) in 80 mL of anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[9]

-

Carboxylation: Cool the Grignard solution in an ice bath. In a separate large beaker, place an excess of crushed dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.

-

Work-up and Isolation: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Cautiously add 100 mL of 10% aqueous HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL). Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be purified by recrystallization.

| Pathway B Summary | Starting Material | Reagents | Typical Yield |

| Step 1: Bromination | 2,4-Dimethoxytoluene | NBS, CCl₄ | 75-85% |

| Step 2: Grignard Formation | 1-Bromo-2,4-dimethoxy-5-methylbenzene | Mg, THF | >90% (used in situ) |

| Step 3: Carboxylation | Grignard Reagent | 1. CO₂ (s)2. HCl (aq) | 70-80% (from bromide) |

Conclusion and Recommendation

Both pathways presented are effective for the synthesis of this compound.

-

Pathway A (Vilsmeier-Haack/Oxidation) is highly recommended for its generally higher overall yield, operational simplicity, and avoidance of organometallic intermediates which require strictly anhydrous conditions. The reagents are common and the procedures are robust and scalable.

-

Pathway B (Grignard Carboxylation) is a viable and classic alternative. While it may involve more steps and require more stringent reaction conditions (i.e., absolute exclusion of moisture), it is a valuable method, particularly if the corresponding aryl bromide is readily available.

The final choice of synthetic route will depend on the specific resources, scale, and expertise available in the laboratory. For most applications, the Vilsmeier-Haack formylation followed by oxidation provides the most direct and efficient route to the target compound.

References

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.

-

mesitoic acid - Organic Syntheses Procedure. Available at: [Link]

-

2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem. Available at: [Link]

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]

- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.

-

Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com. Available at: [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

- US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. Available at: [Link]

- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents.

-

Haloform reaction - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... - ResearchGate. Available at: [Link]

-

2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. Available at: [Link]

-

2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents.

-

Haloform reaction - YouTube. Available at: [Link]

-

Friedel Crafts reaction/Acylation of toluene. - YouTube. Available at: [Link]

- US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents.

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

-

2,5-dimethoxybenzaldehyde : r/crystalgrowing - Reddit. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

-

Haloform Reaction of Methyl Ketones - Master Organic Chemistry. Available at: [Link]

-

Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. This journal is © The Royal Society of C. Available at: [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Available at: [Link]

-

Haloform Reactions - YouTube. Available at: [Link]

-

Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. Available at: [Link]

-

(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. Available at: [Link]

- Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.

-

Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

-

200 Years of The Haloform Reaction: Methods and Applications - PMC - NIH. Available at: [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. srinichem.com [srinichem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

The Latent Therapeutic Potential of 2,4-Dimethoxy-5-methylbenzoic Acid: A Pro-Pharmacological Blueprint

Abstract

2,4-Dimethoxy-5-methylbenzoic acid, a readily available chemical intermediate, remains a molecule of untapped biological potential. While direct pharmacological investigations are conspicuously absent from the current scientific literature, a comprehensive analysis of structurally analogous benzoic acid derivatives unveils a compelling predictive framework for its bioactivity. This technical guide synthesizes the existing evidence from related compounds to construct a prospective analysis of this compound's potential as an antimicrobial, anti-inflammatory, and anticancer agent. By examining established structure-activity relationships and mechanisms of action of similar molecules, this document aims to provide a foundational rationale and a methodological roadmap for future research and development in the pharmaceutical sciences.

Introduction: An Unexplored Scaffold

This compound (Figure 1) is a substituted benzoic acid derivative characterized by two methoxy groups at positions 2 and 4, and a methyl group at position 5 of the benzene ring. With the molecular formula C₁₀H₁₂O₄ and a molar mass of 196.2 g/mol , it is primarily recognized as a building block in fine chemical synthesis[1]. However, the therapeutic potential of this specific scaffold has been largely overlooked. This guide posits that by leveraging the wealth of data on related benzoic acid derivatives, we can delineate a clear path for investigating the latent biological activities of this compound. The presence of methoxy and methyl substituents on the benzoic acid core suggests a high probability of interaction with biological targets, a hypothesis supported by numerous studies on analogous compounds.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, featuring a benzoic acid core with two methoxy and one methyl substituent.

Prospective Antimicrobial and Antifungal Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.

Inferred Activity from Structural Analogs

Numerous studies on substituted benzoic acids provide a strong rationale for investigating the antimicrobial potential of this compound. For instance, 2,5-dimethoxybenzoic acid has demonstrated significant antifungal activity against postharvest pathogens in strawberries, completely inhibiting spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M[1]. Furthermore, the general class of benzoic acid derivatives has shown broad antifungal and antimicrobial activities[2][3]. The thioureides of a structurally related compound, 2-(4-ethyl-phenoxymethyl) benzoic acid , have also been reported to possess antimicrobial properties[4].

The antimicrobial action of phenolic compounds is often linked to the presence of hydroxyl or methoxyl groups[5]. These groups can disrupt microbial membranes, interfere with essential enzymes, or alter cellular signaling pathways[6]. The specific substitution pattern of this compound, with its two electron-donating methoxy groups and a lipophilic methyl group, may enhance its ability to penetrate microbial cell walls and exert its effects.

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing

To empirically validate the predicted antimicrobial activity, a standardized broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

-

Bacterial and Fungal Strains: Utilize a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger).

-

Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) to logarithmic phase. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to achieve a concentration range of 250 µg/mL to 0.122 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include wells with medium and inoculum (negative control), medium only (sterility control), and medium with inoculum and DMSO (solvent toxicity control). A standard antibiotic/antifungal agent (e.g., ampicillin, fluconazole) should be used as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds, including benzoic acid derivatives, is a promising area of research. The structural features of this compound suggest it may modulate inflammatory pathways.

Evidence from Structurally Related Molecules

A compelling case for the anti-inflammatory potential of this compound comes from the study of 2,4-dimethoxy-6-methylbenzene-1,3-diol , a benzenoid with a very similar substitution pattern. This compound has been shown to mitigate psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB)[7][8][9].

Furthermore, 2-hydroxy-4-methoxy benzoic acid has been demonstrated to protect the liver from toxicity through its anti-inflammatory and antioxidant properties[3][10]. Another related compound, a brominated vanillin derivative named 2-bromo-5-hydroxy-4-methoxybenzaldehyde , exerts its anti-inflammatory effects by inactivating the ERK, JNK, and NF-κB signaling pathways[11]. These findings strongly suggest that the dimethoxy-methyl substitution pattern on a benzoic acid core could be a key pharmacophore for anti-inflammatory activity.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the evidence from its structural analogs, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.

Figure 2: Hypothesized Anti-inflammatory Signaling Pathway Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Proposed In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Cell Viability: Concurrently, perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Potential: Avenues for Investigation

The anticancer activity of benzoic acid derivatives is a burgeoning field of research, with many compounds demonstrating promising cytotoxic and antiproliferative effects.

Insights from Related Structures

While direct evidence is lacking, the anticancer potential of this compound can be inferred from studies on its analogs. It is noteworthy that a study on Dimethoxy Benzoic Acid (DMBA) , although the specific isomer was not mentioned, showed significantly lower histone deacetylase (HDAC) inhibition compared to Dihydroxybenzoic Acid (DHBA)[12]. This suggests that the presence of methoxy groups might diminish its anticancer activity via this particular mechanism.

However, other studies on more complex benzoic acid derivatives are more encouraging. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have shown potent antitumor activity against breast cancer cell lines by inducing apoptosis and cell-cycle arrest[8]. Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have been reported to possess antiproliferative activity[13][14]. Chalcone derivatives bearing dimethoxy and trimethoxy substitutions have also been synthesized and evaluated for their anticancer properties, with some showing significant efficacy[15][16][17]. A syringic acid analog with a dimethoxyphenol moiety also demonstrated enhanced inhibition of cancer cell growth compared to its parent compound[18].

Proposed Experimental Workflow for Anticancer Evaluation

A systematic approach is required to evaluate the potential anticancer activity of this compound.

Figure 3: Experimental Workflow for Anticancer Drug Discovery Caption: A streamlined workflow for the evaluation of potential anticancer compounds.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Summary of Quantitative Data from Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound | Biological Activity | Organism/Cell Line | Quantitative Data | Reference |

| 2,5-Dimethoxybenzoic acid | Antifungal | Botrytis cinerea, Rhizopus stolonifer | Complete inhibition at 5 x 10⁻³ M | [1] |

| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | MICs ranging from 3.9 µg/mL to 250 µg/mL | [4] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivatives | Anticancer | MCF-7, MDA-MB-468 (Breast Cancer) | Significant suppression of cell viability | [8] |

| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Antiproliferative | LN-229 (Glioblastoma) | IC50 = 0.77 µM | [14] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Anticancer | SMMC-7721 (Hepatocellular Carcinoma) | IC50 = 32.3 µM | [19] |

Conclusion and Future Directions

While this compound remains uncharacterized in terms of its biological activity, the evidence presented in this guide, drawn from a comprehensive analysis of its structural analogs, strongly suggests its potential as a valuable lead compound in drug discovery. The presence of methoxy and methyl groups on the benzoic acid scaffold is a recurring motif in molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.

This technical guide provides a robust scientific rationale and a clear experimental framework for initiating a research program aimed at elucidating the therapeutic potential of this compound. Future research should focus on the systematic evaluation of its bioactivity through the proposed in vitro and in vivo models. Furthermore, the synthesis and screening of a library of derivatives of this compound could lead to the identification of novel therapeutic agents with improved potency and selectivity. The exploration of this relatively simple molecule could unlock new avenues for the development of treatments for a range of human diseases.

References

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Center for Biotechnology Information. [Link]

-

Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. (2018, April 6). ResearchGate. [Link]

-

Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883. [Link]

-

Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021, June 30). Journal of Applied Biology and Biotechnology. [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (2015, June 23). ResearchGate. [Link]

-

New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). Semantic Scholar. [Link]

-

Fang, Y.-A., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Frontiers in Immunology, 12, 664425. [Link]

-

Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. (2012). Farmacia, 60(5), 653-665. [Link]

-

Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

-

Liu, J. Y., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(5), 419. [Link]

-

Chen, Y.-C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

-

Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). Molecules, 27(15), 4988. [Link]

-

Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8048. [Link]

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Folia Microbiologica, 66(5), 727-735. [Link]

-

In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. (2004). Pharmacological Research, 50(5), 505-510. [Link]

-

Al-Ghamdi, G. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. [Link]

-

Synthesis and anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. (2019, August 6). ResearchGate. [Link]

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 936994. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2024). Molecules, 29(5), 1083. [Link]

-

2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. (2021, May 14). ResearchGate. [Link]

-

2,4-Dimethoxy-6-methylbenzoic acid. (n.d.). PubChem. [Link]

-

Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. (2021). Molecules, 26(11), 3224. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

-

Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2019). Natural Product Research, 35(12), 2056-2060. [Link]

-

Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. (2020). RSC Advances, 10(49), 29331-29342. [Link]

-

2,4-Dimethoxybenzoic acid. (n.d.). PubChem. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8048. [Link]

-

In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. (2021). Journal of Biomolecular Structure & Dynamics, 39(12), 4353-4363. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2,4-Dimethoxy-5-methylbenzoic Acid in Complex Molecule Synthesis: A Technical Guide

Abstract